molecular formula C18H12O2 B14016390 Pyren-4-yl acetate

Pyren-4-yl acetate

Katalognummer: B14016390
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: BUKGHQNDJYHIBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyren-4-yl acetate is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. Pyrene compounds are widely used in materials science, supramolecular chemistry, and biological applications due to their ability to participate in non-covalent interactions and their extended rigid structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyren-4-yl acetate typically involves the esterification of pyrene-4-carboxylic acid with acetic anhydride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions: Pyren-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of pyren-4-yl acetate involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions enable this compound to intercalate into nucleic acid structures, affecting their stability and function. Additionally, its photophysical properties make it useful in fluorescence-based applications, where it can act as a probe for detecting specific molecular interactions .

Eigenschaften

Molekularformel

C18H12O2

Molekulargewicht

260.3 g/mol

IUPAC-Name

pyren-4-yl acetate

InChI

InChI=1S/C18H12O2/c1-11(19)20-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3

InChI-Schlüssel

BUKGHQNDJYHIBB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.